Pterodonoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

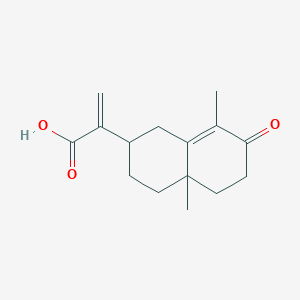

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(4a,8-dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C15H20O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11H,1,4-8H2,2-3H3,(H,17,18) |

InChI Key |

RDGFGQJFNSCICW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Pterostilbene: A Technical Guide

Introduction

Pterostilbene (B91288), a naturally occurring dimethylated analog of resveratrol, has garnered significant scientific attention for its potent and diverse pharmacological activities. Exhibiting superior bioavailability compared to its parent compound, pterostilbene has demonstrated promising antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic-regulating properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of pterostilbene, with a focus on its interaction with key cellular signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action.

Core Mechanisms of Action

Pterostilbene's biological effects are pleiotropic, stemming from its ability to modulate a wide array of molecular targets and signaling cascades. The primary mechanisms can be broadly categorized as:

-

Antioxidant and Cytoprotective Effects: Primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5]

-

Anti-inflammatory Activity: Largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6][7]

-

Metabolic Regulation: Exerted through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[8][9][10]

-

Anticancer Effects: Involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through various signaling pathways.[1][2][11]

Antioxidant and Cytoprotective Mechanisms: The Nrf2 Pathway

Pterostilbene is a potent activator of the Nrf2-dependent antioxidant response, a critical cellular defense mechanism against oxidative stress.[4][12][13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3]

Upon exposure to oxidative stress or in the presence of inducers like pterostilbene, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes.[14]

Key Molecular Events:

-

Nrf2 Nuclear Translocation: Pterostilbene treatment significantly increases the translocation of Nrf2 from the cytoplasm to the nucleus in a dose-dependent manner.[4]

-

Upregulation of Antioxidant Enzymes: Pterostilbene upregulates the expression of Nrf2 target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST).[3][4][5]

Signaling Pathway Diagram:

Quantitative Data: Pterostilbene and the Nrf2 Pathway

| Cell Line | Treatment | Pterostilbene Conc. | Outcome | Reference |

| Human Keratinocytes (HaCaT) | Pterostilbene | 5, 10, 20 µM | Dose-dependent increase in Nrf2 nuclear translocation | [4] |

| Human Keratinocytes (HaCaT) | Pterostilbene | 5, 10, 20 µM | Dose-dependent upregulation of HO-1 and NQO-1 expression | [4] |

| Mouse Epidermal Cells (JB6) | Pterostilbene + NaAsO2 | 20 µM | Significantly reversed arsenic-induced depletion of SOD | [4] |

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is a generalized representation based on methodologies described in the cited literature.[4]

Objective: To determine the effect of pterostilbene on the nuclear translocation of Nrf2.

Cell Culture and Treatment:

-

Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with varying concentrations of pterostilbene (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).

Nuclear and Cytoplasmic Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are scraped and collected by centrifugation.

-

Nuclear and cytoplasmic protein fractions are isolated using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

Western Blot Analysis:

-

Protein concentrations of the nuclear and cytoplasmic fractions are determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against Nrf2 overnight at 4°C.

-

Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. Pterostilbene exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[2][6][15]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][6]

Pterostilbene has been shown to inhibit this pathway at multiple levels, including preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[3][15][16]

Signaling Pathway Diagram:

References

- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pterostilbene, a novel natural plant conduct, inhibits high fat-induced atherosclerosis inflammation via NF-κB signaling pathway in Toll-like receptor 5 (TLR5) deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pterostilbene inhibits nutrient metabolism and induces apoptosis through AMPK activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 11. Potential Chemopreventive Role of Pterostilbene in Its Modulation of the Apoptosis Pathway [mdpi.com]

- 12. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 13. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scilit.com [scilit.com]

Pterostilbene: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterostilbene (B91288), a naturally occurring stilbenoid, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery of pterostilbene, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and analysis, and a thorough examination of the core signaling pathways it modulates. The information is presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) was first isolated in 1940 by Späth and Schlager from the heartwood of Red sandalwood (Pterocarpus santalinus). Historically, extracts from pterostilbene-rich plants like Pterocarpus marsupium (Indian Kino Tree) have been utilized in traditional Ayurvedic medicine for various ailments, hinting at the long-recognized therapeutic potential of its constituent compounds.[1]

Natural Sources of Pterostilbene

Pterostilbene is found in a limited number of plant species, with the most significant sources being plants of the Pterocarpus genus, various Vaccinium berries (especially blueberries), and grapes (Vitis vinifera).

Quantitative Data on Pterostilbene Content

The concentration of pterostilbene in its natural sources can vary depending on factors such as the specific cultivar, geographical location, climate, and stress conditions (e.g., fungal infection). The following tables summarize the quantitative data from various studies.

| Plant Source | Plant Part | Pterostilbene Content | Reference(s) |

| Pterocarpus marsupium | Heartwood | 4.5% in extract | [2] |

| Pterocarpus santalinus | Heartwood | Major phenolic compound | [3] |

Table 1: Pterostilbene Content in Pterocarpus Species

| Berry Type | Scientific Name | Pterostilbene Content (ng/g dry weight unless specified) | Reference(s) |

| Rabbiteye Blueberry | Vaccinium ashei | 99 - 520 | [4] |

| Highbush Blueberry | Vaccinium corymbosum | Not detected in some studies | [4] |

| Deerberry | Vaccinium stamineum | Up to 520 | [4] |

| Grapes | Vitis vinifera | Present, especially in dark-skinned varieties | [5] |

Table 2: Pterostilbene Content in Berries and Grapes

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of pterostilbene from its natural sources.

Extraction from Pterocarpus marsupium Heartwood

Objective: To extract pterostilbene from the heartwood of Pterocarpus marsupium.

Methodology: Soxhlet-Assisted Extraction (SAE) [2]

-

Sample Preparation: The heartwood of Pterocarpus marsupium is dried at 50°C and pulverized into a fine powder, passing through a 120-mesh sieve.

-

Extraction: 10g of the powdered heartwood is placed in a thimble within a Soxhlet apparatus. Methanol is used as the extraction solvent. The extraction is carried out for 2 hours.

-

Solvent Removal: The solvent is distilled off under reduced pressure using a rotary vacuum evaporator to obtain the dry extract.

-

Yield Calculation: The percentage yield of the crude methanolic extract is calculated.

-

Storage: The dried extract is stored at 4°C for further analysis.

Workflow for Soxhlet Extraction of Pterostilbene from Pterocarpus marsupium

References

The Biosynthesis of Pterostilbene: A Technical Guide for Researchers

An In-depth Exploration of the Phenylpropanoid Pathway Extension Leading to a Potent Stilbenoid

Pterostilbene (B91288), a dimethylated analog of resveratrol (B1683913), has garnered significant attention within the scientific community for its enhanced bioavailability and potent pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Found naturally in plants such as blueberries and grapes, its production is a fascinating extension of the well-established phenylpropanoid pathway.[1][3] This technical guide provides a comprehensive overview of the pterostilbene biosynthesis pathway in plants, detailing the key enzymatic steps, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The formation of pterostilbene is a multi-step enzymatic process that begins with the essential amino acid L-phenylalanine. The pathway can be broadly divided into two stages: the general phenylpropanoid pathway leading to the precursor p-coumaroyl-CoA, and the subsequent stilbenoid-specific pathway that culminates in pterostilbene.[2]

Stage 1: Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to produce cinnamic acid. In some organisms, a bifunctional L-phenylalanine/L-tyrosine ammonia-lyase (PTAL) can also utilize L-tyrosine.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): The final step of this initial stage is the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA, by 4CL. This reaction requires ATP and Coenzyme A.

Stage 2: Stilbenoid Biosynthesis

-

Stilbene (B7821643) Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, producing resveratrol.

-

Resveratrol O-Methyltransferase (ROMT): The final step in pterostilbene synthesis is the sequential methylation of resveratrol. ROMT transfers two methyl groups from S-adenosylmethionine (SAM) to the 3 and 5 hydroxyl groups of resveratrol, yielding pterostilbene. The intermediate product of the first methylation is pinostilbene.

Below is a diagram illustrating the core biosynthetic pathway of pterostilbene.

Quantitative Data

The efficiency of pterostilbene biosynthesis is dependent on the kinetic properties of the involved enzymes and the production yields achieved in various biological systems.

Table 1: Kinetic Parameters of Key Enzymes in Pterostilbene Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) or Vmax | Reference |

| ROMT | Vitis vinifera | Resveratrol | 12 | - | |

| Resveratrol Monomethyl Ether | 14 | - | |||

| STS | Arachis hypogaea | p-Coumaroyl-CoA | 1.8 | 0.041 (Vmax, nkat/mg) | |

| Malonyl-CoA | 3.6 | 0.042 (Vmax, nkat/mg) | |||

| 4CL | Arabidopsis thaliana (At4CL1) | 4-Coumaric Acid | 130 | 0.69 |

Table 2: Pterostilbene Production in Engineered Biological Systems

| Organism | System | Precursor(s) | Pterostilbene Titer | Reference |

| Escherichia coli | De novo | Glucose | 80.04 ± 5.58 mg/L | |

| Saccharomyces cerevisiae | De novo | Glucose | 34.93 mg/L | |

| Corynebacterium glutamicum | Fed-batch | Resveratrol | 42 mg/L | |

| Escherichia coli | Co-expression with CCL and STS | p-Coumaric acid | 50 mg/L | |

| Saccharomyces cerevisiae | Co-expression with CCL and STS | p-Coumaric acid | 2.2 mg/L | |

| Nicotiana tabacum | Transgenic | - | Not specified | |

| Arabidopsis thaliana | Transgenic | - | Not specified | |

| Vitis vinifera | Transgenic cell culture | - | µg/L range | |

| Solanum lycopersicum (Tomato) | Transgenic | - | 146.701 ± 47.771 µg/g DW |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of pterostilbene biosynthesis.

Enzyme Activity Assays

a) Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from general methods for PAL activity measurement.

-

Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and an appropriate amount of crude enzyme extract.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 6 M HCl.

-

Quantification: Measure the absorbance of the product, cinnamic acid, at 290 nm. A standard curve of cinnamic acid should be used for quantification.

b) Cinnamate-4-Hydroxylase (C4H) Activity Assay

This protocol is based on methods for microsomal enzyme assays.

-

Microsome Isolation: Homogenize plant tissue in extraction buffer and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.4).

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.4), 1 mM NADPH, 1 mM glucose-6-phosphate, 0.2 units of glucose-6-phosphate dehydrogenase, and the microsomal preparation.

-

Incubation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding the substrate, [14C]-cinnamic acid (e.g., 150 µM). Incubate for 30 minutes with shaking.

-

Extraction: Stop the reaction and extract the phenolic compounds with ethyl acetate (B1210297) or ether.

-

Analysis: Separate the substrate and product (p-coumaric acid) using thin-layer chromatography (TLC) or HPLC and quantify the radioactivity of the product spot/peak.

c) 4-Coumarate-CoA Ligase (4CL) Activity Assay

This protocol is adapted from previously described methods.

-

Recombinant Protein Expression and Purification: Clone the 4CL gene into an expression vector, transform into E. coli, and purify the recombinant protein.

-

Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL) containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 5 mM ATP, 0.3 mM CoA, and 0.3 mM p-coumaric acid.

-

Incubation: Initiate the reaction by adding the purified 4CL protein (e.g., 3 µg). Incubate at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by boiling for 10 minutes followed by centrifugation.

-

Quantification: Analyze the formation of p-coumaroyl-CoA by reverse-phase HPLC, monitoring the absorbance at approximately 333 nm.

d) In Vitro Resveratrol O-Methyltransferase (ROMT) Assay

This protocol is based on the characterization of grapevine ROMT.

-

Recombinant Protein Expression and Purification: Express and purify recombinant ROMT protein.

-

Reaction Mixture: Prepare a reaction mixture containing the purified ROMT enzyme, resveratrol (e.g., 12 µM), and S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Extraction: Stop the reaction and extract the products with ethyl acetate.

-

Analysis: Separate the products (pinostilbene and pterostilbene) by TLC or HPLC and quantify using autoradiography or liquid scintillation counting.

Quantification of Pterostilbene by HPLC

This is a general protocol for the quantification of pterostilbene in plant extracts.

-

Extraction: Homogenize the plant material and extract with a suitable solvent such as methanol (B129727) or ethanol. The extraction can be facilitated by sonication or shaking. Centrifuge the mixture and collect the supernatant.

-

HPLC System: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 65:35 v/v) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of approximately 306 nm.

-

Quantification: Prepare a standard curve using pure pterostilbene to quantify the amount in the samples.

Gene Expression Analysis by qPCR

This protocol outlines the steps for analyzing the expression of genes involved in pterostilbene biosynthesis.

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design specific primers for the target genes (PAL, C4H, 4CL, STS, ROMT) and a reference gene (e.g., actin or GAPDH).

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green-based master mix, cDNA template, and specific primers.

-

Data Analysis: Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative expression levels of the target genes.

Experimental Workflows and Signaling

The production of pterostilbene can be induced by various biotic and abiotic stresses, such as fungal infection and UV irradiation. This response is mediated by complex signaling pathways that upregulate the expression of the biosynthetic genes. A common experimental workflow to study pterostilbene biosynthesis involves the transient expression of the key enzymes in a model plant system like Nicotiana benthamiana.

Below is a diagram of a typical experimental workflow for the transient co-expression of Stilbene Synthase (STS) and Resveratrol O-Methyltransferase (ROMT) in N. benthamiana.

The induction of pterostilbene biosynthesis by external stimuli highlights the intricate regulatory networks governing plant secondary metabolism. Further research into these signaling pathways will be crucial for developing strategies to enhance the production of this valuable compound in both plants and microbial systems.

References

- 1. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-conferences.org [bio-conferences.org]

- 3. De novo biosynthesis of pterostilbene in an Escherichia coli strain using a new resveratrol O-methyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Pterostilbene: A Technical Guide

Introduction: Pterostilbene (B91288), a natural dimethylated analog of resveratrol (B1683913), is a phytoalexin found predominantly in blueberries and the heartwood of Pterocarpus marsupium. Exhibiting a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties, pterostilbene has garnered significant interest within the scientific community. A key advantage that distinguishes pterostilbene from its well-studied counterpart, resveratrol, is its superior pharmacokinetic profile. The structural difference—specifically the presence of two methoxy (B1213986) groups in place of hydroxyl groups—renders pterostilbene more lipophilic, leading to enhanced oral absorption and metabolic stability. This guide provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of pterostilbene, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption

Pterostilbene is characterized by rapid oral absorption, a feature attributed to its chemical structure. The two methoxy groups increase its lipophilicity, which is thought to enhance its permeability across the cell membrane and subsequent oral absorption. Studies using in vitro models of human intestinal absorption, such as Caco-2 cells, suggest that its transport involves passive diffusion and may be facilitated by H+-dependent transporters like PepT1 and OATP.

Despite its high permeability, a primary factor limiting the absorption of pterostilbene is its poor aqueous solubility (approximately 21 μg/mL). Consequently, its bioavailability can be significantly influenced by its formulation and the physiological state of the subject.

Factors Influencing Pterostilbene Absorption:

-

Formulation: The bioavailability of pterostilbene is highly dependent on its delivery vehicle. Studies in rats have shown that a suspension of pterostilbene results in relatively low bioavailability (15.9 ± 7.8%), whereas formulating it in a solution with solubilizing excipients like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase bioavailability to 59.2 ± 19.6%. Other strategies such as co-crystallization with piperazine (B1678402) or picolinic acid and the development of nanoemulsions have also demonstrated the potential to improve solubility and absorption.

-

Food Effect: Co-administration of pterostilbene with food can enhance its oral absorption. Food intake stimulates bile secretion, which can increase the solubilization of lipophilic compounds like pterostilbene, thereby improving their absorption. In one study, the bioavailability in a free-eating group was three times higher than in a fasting group.

-

Dose Escalation: Pterostilbene exhibits dose-dependent pharmacokinetics. Increasing the oral dose has been shown to lead to a disproportionate increase in bioavailability, suggesting that metabolic or transport processes may become saturated at higher concentrations.

-

Route of Administration: Pterostilbene can be absorbed through the oral mucosa, making sublingual delivery a viable alternative route that bypasses first-pass metabolism and leads to rapid absorption.

Distribution

Following absorption, pterostilbene is widely distributed throughout the body, a characteristic facilitated by its low molecular weight and high lipophilicity. The apparent volume of distribution (Vd) in rats has been reported to be significantly larger than the total body water (e.g., 5.3 L/kg vs. ~0.7 L/kg), indicating substantial penetration into tissues.

A critical aspect of pterostilbene's distribution profile is its ability to cross the blood-brain barrier. Studies in rats have shown that while pterostilbene metabolites are predominant in most organs, intact pterostilbene is the major species found in the brain. This suggests a potential for therapeutic applications targeting the central nervous system. The highest concentrations of pterostilbene and its metabolites are typically found in the liver, with the lowest levels in skeletal muscle and testes.

Metabolism

The metabolism of pterostilbene is dominated by Phase II conjugation reactions. Unlike resveratrol, which has three hydroxyl groups susceptible to conjugation, pterostilbene has only a single hydroxyl group. This structural feature makes it a less favorable substrate for conjugating enzymes, contributing to its greater metabolic stability and longer half-life.

The primary metabolic pathways are:

-

Glucuronidation: This is a major metabolic route, with UGT1A1 and UGT1A3 identified as the primary UDP-glucuronosyltransferase enzymes responsible for conjugating glucuronic acid to the 4'-hydroxyl group of pterostilbene.

-

Sulfation: The formation of sulfate (B86663) conjugates, particularly pterostilbene-4'-sulfate, is another key pathway. In some studies, this sulfate metabolite is the most abundant species detected in plasma and tissues following oral administration.

In vitro studies using human liver microsomes showed that after incubation, more than 75% of pterostilbene remained unchanged, whereas 68% of resveratrol underwent glucuronidation under the same conditions, highlighting pterostilbene's superior metabolic stability.

Caption: Phase II metabolic pathways of pterostilbene.

Excretion

The elimination of pterostilbene and its conjugated metabolites occurs predominantly through non-renal pathways. Studies in rats indicate that hepatic excretion is the primary route, accounting for approximately 99.8% of total excretion, with renal excretion playing a very minor role (~0.2%). The presence of glucuronidated metabolites in circulation hours after administration suggests potential enterohepatic recirculation, which could contribute to a prolonged residence time in the body.

Pharmacokinetic Parameters

Quantitative analysis across multiple preclinical studies underscores the favorable pharmacokinetic profile of pterostilbene, especially in comparison to resveratrol. Key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of Pterostilbene in Rodents (Oral Administration)

| Species | Dose (mg/kg) | Formulation | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Reference |

| Rat (SD) | 15 | Suspension | - | - | - | - | 15.9 ± 7.8 | |

| Rat (SD) | 15 | HP-β-CD Solution | - | - | - | - | 59.2 ± 19.6 | |

| Rat (SD) | - | - | - | - | - | 1.61 ± 0.39 | 12.5 ± 4.7 | |

| Rat | 56 | - | ~0.25 | ~15,000 | - | - | ~80 | |

| Mouse | 14 | - | - | - | - | - | 11.9 | |

| Mouse | 28 | - | - | - | - | - | 13.9 | |

| Mouse | 56 | - | - | - | - | - | 26.4 |

Note: Data are compiled from multiple sources and experimental conditions may vary. Dashes indicate data not reported in the cited abstract.

Table 2: Comparative Bioavailability of Pterostilbene vs. Resveratrol in Rats

| Compound | Oral Dose (mg/kg) | Bioavailability (F%) | Reference |

| Pterostilbene | 56 | ~80% | |

| Resveratrol | 50 | ~20% |

Bioavailability Enhancement Strategies

Given that poor aqueous solubility is a key barrier to optimal absorption, various formulation strategies have been investigated to enhance the bioavailability of pterostilbene.

Caption: Logic diagram for pterostilbene bioavailability enhancement.

Experimental Methodologies

The characterization of pterostilbene's pharmacokinetics relies on robust and validated experimental protocols. Below are representative methodologies cited in the literature.

Protocol 1: Pharmacokinetic Study in Rats (Kapetanovic et al., 2011)

-

Study Design: Comparative pharmacokinetic analysis of pterostilbene and resveratrol.

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration:

-

Oral: Agents administered via gavage for 14 consecutive days (56 mg/kg/day for pterostilbene).

-

Intravenous: A single dose (11.2 mg/kg for pterostilbene) was administered to a separate group to determine absolute bioavailability.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of the parent compounds and their primary metabolites (sulfates and glucuronides) were measured using a validated high-pressure liquid chromatography-tandem mass spectrometer (HPLC-MS/MS) system.

-

Data Analysis: Noncompartmental analysis was used to derive key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 2: Quantification in Plasma by HPLC-UV (Lin et al., 2009)

-

Study Design: Development and validation of an HPLC-UV method for pterostilbene quantification and its application in a preclinical pharmacokinetic study.

-

Subjects: Sprague-Dawley rats.

-

Sample Preparation: Plasma samples were treated for protein precipitation, and the supernatant was extracted.

-

Analytical Method:

-

System: High-Performance Liquid Chromatography with UV detection.

-

Detection: UV absorbance measured at 320 nm.

-

Internal Standard: 3,5,4'-trimethoxy-trans-stilbene.

-

Validation: The method was validated for linearity, precision, accuracy, and recovery. The calibration curve was linear from 20 to 2000 ng/mL.

-

-

Application: The validated method was used to determine the pharmacokinetic profile of pterostilbene in rats following administration.

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Drug Interactions

Pterostilbene has been shown to inhibit the activity of several drug-metabolizing enzymes, indicating a potential for drug-drug interactions.

-

CYP450 Enzymes: In vitro studies have shown that pterostilbene can significantly inhibit CYP2C8.

-

UGT Enzymes: Pterostilbene demonstrates potent inhibitory effects on UGT1A6 and UGT1A9. Based on quantitative predictions, co-administration of pterostilbene at doses of 100 mg/day or higher may lead to a significant increase in the area under the curve (AUC) of drugs that are primarily cleared by UGT1A9.

-

Clinical Relevance: Caution is advised when co-administering pterostilbene with drugs metabolized by these enzymes. Interactions have been noted with selective serotonin (B10506) reuptake inhibitors (SSRIs) and certain chemotherapy drugs, warranting consultation with a physician before supplementation.

Conclusion

Pterostilbene exhibits a promising pharmacokinetic profile characterized by high oral bioavailability, extensive tissue distribution (including the central nervous system), and greater metabolic stability compared to resveratrol. Its absorption is limited by poor aqueous solubility, but this can be overcome with advanced formulation strategies. The primary metabolic pathways involve glucuronidation and sulfation, leading to metabolites that are cleared mainly via hepatic excretion. The potential for pterostilbene to inhibit key drug-metabolizing enzymes necessitates careful consideration for its use in clinical settings. The comprehensive data available suggest that pterostilbene is a strong candidate for further development as a therapeutic agent.

In Vitro Antioxidant Activity of Pterostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4-hydroxystilbene), a natural analog of resveratrol, is a potent antioxidant compound found predominantly in blueberries and Pterocarpus marsupium heartwood.[1][2] Its structural properties, particularly the presence of two methoxy (B1213986) groups in place of hydroxyl groups, contribute to its superior lipophilicity and bioavailability compared to resveratrol.[3] This enhanced bioavailability may amplify its therapeutic benefits.[1][2][3] Extensive in vitro research has demonstrated Pterostilbene's significant antioxidant capabilities, which are implicated in its potential to modulate various disease pathways, including those involved in cancer, neurodegenerative disorders, and metabolic diseases.[1][3]

This technical guide provides an in-depth overview of the in vitro studies on Pterostilbene's antioxidant activity. It presents quantitative data from key assays, details the experimental protocols used, and visualizes the core mechanisms and workflows to support further research and development.

Quantitative Analysis of Antioxidant Activity

Pterostilbene's antioxidant capacity has been quantified through a variety of in vitro assays that measure its ability to scavenge free radicals and reduce oxidants. The data below is compiled from studies assessing its activity against various reactive species.

Table 1: Free Radical Scavenging and Reducing Power of Pterostilbene

| Assay | Concentration (mM) | Result (Ascorbic Acid Equivalent - AEAC) | Percent Reduction | Source |

| DPPH Scavenging | 0.05 - 0.15 | Concentration-dependent activity observed | - | [4][5] |

| FRAP (Ferric Reducing) | 0.2 | 27.5 ± 3.62 mM | - | [4][5] |

| ABTS Inhibition | 0.2 | 0.11 ± 0.001 mM | - | [5] |

| Hydroxyl Radical Scavenging | 0.2 | 0.09 ± 0.001 mM | - | [4] |

| Hydrogen Peroxide Scavenging | 0.2 | 0.09 ± 0.001 mM | - | [4] |

| Superoxide (B77818) Radical Scavenging | Not Specified | - | 55.6 ± 0.5% | [4] |

Table 2: Cellular Antioxidant Effects of Pterostilbene

These studies demonstrate Pterostilbene's ability to protect cells from oxidative damage by modulating endogenous antioxidant systems and reducing markers of oxidative stress.

| Cell Line | Stressor | Pterostilbene Conc. | Measured Parameter | Outcome | Source |

| Human Keratinocytes (HaCaT) | Sodium Arsenite | 7.5, 15, 30 µM | Intracellular ROS | Decreased ROS generation | [6] |

| Human Keratinocytes (HaCaT) | Sodium Arsenite | 7.5, 15, 30 µM | MDA (Lipid Peroxidation) | Decreased MDA levels | [6] |

| Human Keratinocytes (HaCaT) | Sodium Arsenite | 7.5, 15, 30 µM | SOD Activity | Improved depletion of SOD | [6] |

| Human Gingival Fibroblasts | Lipopolysaccharide (LPS) | 1 µM | GSH-Px Levels (at 48h) | Significantly increased | [7] |

| Rat Liver Mitochondria | TBHP / As-Fe²⁺ | 0.2 mM | MDA (Lipid Peroxidation) | Reduced by 92.1% / 94.1% | [5] |

| Human Breast Cancer (MCF-7) | - | IC50 | ROS Production | Increased (pro-oxidant effect) | [8] |

| Human Breast Cancer (MCF-7) | - | IC50 | MDA Levels | Increased | [8] |

Signaling Pathways in Pterostilbene's Antioxidant Action

Pterostilbene exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective enzymes.

The Nrf2-ARE Signaling Pathway

A primary mechanism underlying Pterostilbene's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or activators like Pterostilbene, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating their transcription.[11] This leads to an upregulation of Phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), catalase (CAT), and glutamate-cysteine ligase (GCLC).[9][12][13] Studies show Pterostilbene significantly increases the nuclear translocation of Nrf2 and the subsequent expression of these protective genes in various cell types.[9][12][13]

Caption: Pterostilbene-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro assays used to evaluate Pterostilbene's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[14]

Principle: The antioxidant reduces the stable DPPH• radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark to prevent degradation.[4]

-

Sample Preparation: Dissolve Pterostilbene in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.[4]

-

Reaction: In a microplate well or cuvette, add a small volume of the Pterostilbene sample (or standard, like ascorbic acid) to the DPPH working solution.[15] A blank containing only the solvent and DPPH solution is also prepared.[4]

-

Incubation: Incubate the mixture in the dark at room temperature (or 37°C) for a specified time (e.g., 30 minutes).[4]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.[14][15]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

Caption: A simplified experimental workflow for the DPPH antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[5]

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Prepare Pterostilbene solutions of varying concentrations. A standard curve is typically generated using known concentrations of FeSO₄·7H₂O.

-

Reaction: Add the Pterostilbene sample to the FRAP reagent and mix.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 4-30 minutes).[16]

-

Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.[16]

-

Calculation: The FRAP value is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as µmol Fe²⁺ equivalents per gram or liter of sample.

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay is widely used to measure overall oxidative stress within cells. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17]

Protocol:

-

Cell Culture: Plate cells (e.g., HaCaT keratinocytes) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.[6]

-

Pre-treatment: Treat the cells with various concentrations of Pterostilbene for a specified duration (e.g., 24 hours).[6]

-

Stressor Induction (Optional): Induce oxidative stress by adding a pro-oxidant agent like H₂O₂ or Sodium Arsenite.[6]

-

Probe Loading: Wash the cells with a buffer (e.g., serum-free medium or PBS) and then incubate them with a DCFH-DA solution (e.g., 10 µM) at 37°C in the dark for 30-60 minutes.[6][18]

-

Measurement: After washing away the excess probe, measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.[6]

-

Analysis: Compare the fluorescence intensity of Pterostilbene-treated cells to that of control and stressor-only treated cells.

Summary of Antioxidant Mechanisms

Pterostilbene's antioxidant profile is multifaceted, involving both direct and indirect mechanisms to protect against oxidative damage. This dual action makes it a robust and versatile antioxidant agent.

-

Direct Scavenging: Pterostilbene can directly neutralize a wide range of free radicals, including superoxide, hydroxyl, and DPPH radicals.[5] This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to stabilize reactive species.[5]

-

Indirect Action via Gene Regulation: As detailed previously, Pterostilbene is a potent activator of the Nrf2 signaling pathway.[10][12] This leads to the upregulation of a comprehensive suite of endogenous antioxidant enzymes and cytoprotective proteins, thereby enhancing the cell's intrinsic defense capabilities against oxidative stress.[1]

Caption: Logical flow of Pterostilbene's direct and indirect antioxidant actions.

Conclusion

The in vitro evidence strongly supports the potent antioxidant activity of Pterostilbene. Quantitative data from DPPH, FRAP, and cellular assays consistently demonstrate its efficacy in both scavenging free radicals and mitigating oxidative stress within cellular models.[4][5][6] Its ability to activate the Nrf2 signaling pathway is a key mechanism, providing a basis for its broad cytoprotective effects by enhancing endogenous antioxidant defenses.[9][12] The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore and harness the therapeutic potential of Pterostilbene in preventing and treating diseases rooted in oxidative stress. Future in vitro studies could focus on its effects in more complex co-culture or 3D models to better simulate physiological conditions.

References

- 1. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Review of Pterostilbene Antioxidant Activity and Disease Modification | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the anti-inflammatory, antioxidant and wound healing effects of pterostilbene in human gingival fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Pterostilbene 4′-β-Glucoside Attenuates LPS-Induced Acute Lung Injury via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vitro and in vivo depigmenting activity of pterostilbene through induction of autophagy in melanocytes and inhibition of UVA-irradiated α-MSH in keratinocytes via Nrf2-mediated antioxidant pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. ias.ac.in [ias.ac.in]

- 18. mdpi.com [mdpi.com]

Pterostilbene's Role in Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913), has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its superior bioavailability compared to resveratrol makes it a promising candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the molecular mechanisms through which pterostilbene exerts its biological effects, with a focus on its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pterostilbene's mode of action.

Quantitative Data Summary

The cytotoxic and signaling-modulatory effects of pterostilbene have been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: IC50 Values of Pterostilbene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Jurkat | T-Cell Leukemia | 17.83 | 48 | [3] |

| Hut-78 | T-Cell Leukemia | 22.74 | 48 | [3] |

| HT-29 | Colon Cancer | 20.20 | 72 | [1] |

| SW1116 | Colon Cancer | 70.22 | 72 | |

| C32 | Melanoma | ~10 | 72 | |

| HeLa | Cervical Cancer | 108.7 | Not Specified | |

| CaSki | Cervical Cancer | 44.45 | Not Specified | |

| SiHa | Cervical Cancer | 91.15 | Not Specified | |

| HCT-116 | Colon Cancer | 47.1 | Not Specified | |

| MCF-7 | Breast Cancer | 65 | Not Specified | |

| CAL27 | Oral Cancer | 98.29 | Not Specified | |

| OECM-1 | Oral Squamous Carcinoma | 40.19 | 72 | |

| HSC-3 | Oral Squamous Carcinoma | >50 | 72 |

Table 2: Dose-Dependent Effects of Pterostilbene on Apoptosis and Cell Cycle

| Cell Line | Pterostilbene (µM) | Effect | Quantitative Measurement | Reference |

| Jurkat | 20, 40, 80 | Induction of Apoptosis | Dose-dependent increase in apoptotic cells | |

| Hut-78 | 20, 40, 80 | Induction of Apoptosis | Dose-dependent increase in apoptotic cells | |

| Jurkat | 5, 10, 20 | S-phase Arrest | Dose-dependent increase in S-phase population | |

| Hut-78 | 5, 10, 20 | S-phase Arrest | Dose-dependent increase in S-phase population | |

| HT-29 | 10, 40 | G0/G1 Arrest | Increase in G0/G1 phase population | |

| HT-29 | 60 | Sub-G1 Increase | Significant increase in sub-G1 population | |

| HeLa CSCs | 40 | S-phase Arrest | Increase in S-phase cells from 19.87% to 36.93% | |

| HeLa CSCs | 40 | Induction of Apoptosis | Increase in total apoptotic cells from 15.72% to 83.46% |

Core Signaling Pathways Modulated by Pterostilbene

Pterostilbene influences a multitude of signaling pathways that are central to cellular homeostasis, proliferation, and survival. Its pleiotropic effects are a result of its ability to interact with and modulate the activity of numerous molecular targets.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Pterostilbene has been shown to inhibit this pathway in various cancer models.

-

Mechanism of Action: Pterostilbene treatment leads to a significant reduction in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, without altering their total protein levels. This inhibition of phosphorylation effectively deactivates the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis. In some instances, molecular docking studies suggest that pterostilbene can directly bind to the PI3K protein, thereby inhibiting its phosphorylation.

Pterostilbene inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting extracellular signals to the nucleus, thereby regulating gene expression and cellular processes like proliferation and differentiation. Pterostilbene has been shown to modulate MAPK signaling, often in a context-dependent manner.

-

Mechanism of Action: In T-cell leukemia/lymphoma cells, pterostilbene treatment leads to a decrease in the phosphorylation of ERK1/2, which is associated with the induction of apoptosis. In other contexts, such as in colon cancer cells, pterostilbene has been found to inhibit the cytokine-induced activation of the p38 MAPK pathway, a key mediator of inflammation. This inhibition extends to upstream kinases like MKK3/6 and downstream targets such as ATF2.

Pterostilbene inhibits the MAPK/ERK signaling pathway.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a battery of cytoprotective genes.

-

Mechanism of Action: Pterostilbene is a potent activator of the Nrf2 pathway. Molecular docking studies suggest that pterostilbene binds to Keap1, the negative regulator of Nrf2, leading to the nuclear translocation of Nrf2. This translocation allows Nrf2 to bind to the ARE in the promoter region of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM).

Pterostilbene activates the Nrf2/ARE antioxidant pathway.

SIRT1 Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress resistance, and aging.

-

Mechanism of Action: Pterostilbene is a known activator of SIRT1. Molecular docking analyses indicate that pterostilbene binds to the enzymatic active pocket of SIRT1. This activation of SIRT1 can lead to the deacetylation of various downstream targets, influencing processes like apoptosis and mitochondrial function.

Pterostilbene activates the SIRT1 signaling pathway.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP.

-

Mechanism of Action: Pterostilbene treatment has been shown to induce the phosphorylation of AMPK in a dose-dependent manner in multiple myeloma cells. This activation of AMPK can lead to downstream effects such as the inhibition of lipogenesis and cell-cycle progression.

Pterostilbene activates the AMPK signaling pathway.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

-

Mechanism of Action: Pterostilbene effectively inhibits the NF-κB signaling pathway. It has been shown to block the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Pterostilbene inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of pterostilbene on cellular signaling pathways.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a generalized procedure for assessing changes in protein levels and phosphorylation status in cells treated with pterostilbene.

-

Cell Lysis:

-

After treatment with pterostilbene, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle after pterostilbene treatment.

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with various concentrations of pterostilbene for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and incubate at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the method for quantifying apoptosis in pterostilbene-treated cells.

-

Cell Preparation:

-

Treat cells with pterostilbene as required.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of pterostilbene on a specific signaling pathway in a cancer cell line.

A generalized experimental workflow for studying pterostilbene's effects.

Conclusion

Pterostilbene is a multi-target agent that exerts its biological effects through the modulation of a complex network of cellular signaling pathways. Its ability to inhibit pro-proliferative and pro-inflammatory pathways such as PI3K/Akt and NF-κB, while activating cytoprotective pathways like Nrf2 and SIRT1, underscores its therapeutic potential. This guide provides a foundational understanding of pterostilbene's molecular mechanisms, offering valuable insights for researchers and drug development professionals. Further investigation into the direct molecular targets of pterostilbene and its efficacy in in vivo models will be crucial for its translation into clinical applications.

References

- 1. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pterostilbene-Mediated Inhibition of Cell Proliferation and Cell Death Induction in Amelanotic and Melanotic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Pterostilbene in Neuroprotection: Mechanisms, Experimental Evidence, and Therapeutic Potential

Abstract

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol (B1683913) found predominantly in blueberries, exhibits significant neuroprotective properties. Due to the presence of two methoxy (B1213986) groups, pterostilbene demonstrates superior bioavailability and blood-brain barrier permeability compared to resveratrol, making it a compound of high interest for neurological applications.[1][2][3] This technical guide provides an in-depth review of the molecular mechanisms underlying pterostilbene's neuroprotective effects, supported by quantitative data from key preclinical studies. It details the compound's role in modulating critical signaling pathways involved in antioxidant defense, anti-inflammatory responses, sirtuin activation, and the regulation of apoptosis. Furthermore, this document outlines detailed experimental protocols and presents visualized signaling pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction

The Burden of Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a growing global health challenge. A common pathological thread among these conditions is the progressive loss of neuronal structure and function, often driven by a combination of oxidative stress, chronic neuroinflammation, protein misfolding, and apoptosis.[4][5] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to widespread damage to cellular components. Concurrently, neuroinflammation, characterized by the sustained activation of microglia and astrocytes, releases a cascade of pro-inflammatory cytokines that contribute to neuronal injury.

Pterostilbene: A Promising Natural Neuroprotective Agent

Pterostilbene is a natural stilbenoid that has garnered significant attention for its potential therapeutic effects. Its structural similarity to resveratrol, coupled with key chemical differences, confers distinct pharmacological advantages. The methoxy groups in pterostilbene increase its lipophilicity and metabolic stability, leading to enhanced oral absorption and bioavailability. Studies in animal models have shown pterostilbene's bioavailability to be around 80-85%, compared to approximately 20% for resveratrol. This superior pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes pterostilbene a compelling candidate for targeting central nervous system disorders.

Core Neuroprotective Mechanisms of Pterostilbene

Pterostilbene exerts its neuroprotective effects through a multi-targeted approach, influencing several key signaling pathways.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of pterostilbene is the mitigation of oxidative stress and inflammation. It achieves this by:

-

Activating the Nrf2/HO-1 Pathway: Pterostilbene is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By promoting Nrf2's translocation to the nucleus, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). This leads to a reduction in ROS and markers of oxidative damage such as malondialdehyde (MDA).

-

Inhibiting the NF-κB Pathway: Pterostilbene suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response. This inhibition leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Sirtuin 1 (SIRT1) Activation

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular stress responses, mitochondrial function, and longevity. Pterostilbene has been identified as a potent SIRT1 activator. Activation of SIRT1 contributes to neuroprotection by:

-

Deacetylating and inhibiting the p65 subunit of NF-κB , further contributing to its anti-inflammatory effects.

-

Activating the Nrf2 pathway , linking its antioxidant and SIRT1-modulating activities.

-

Inhibiting mitochondria-dependent apoptosis , thereby promoting neuronal survival.

Modulation of Apoptosis and Autophagy

Pterostilbene directly influences cell survival pathways. It has been shown to inhibit neuronal apoptosis by regulating the expression of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio. Additionally, pterostilbene can induce autophagy, a cellular process for degrading damaged organelles and misfolded proteins, which can serve as a protective mechanism against cellular stress.

Protection of the Blood-Brain Barrier (BBB)

Maintaining the integrity of the BBB is crucial for brain homeostasis. Pterostilbene has been shown to protect the BBB from disruption in models of cerebral ischemia and inflammation. It achieves this by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) that degrade the basement membrane and by upregulating the expression of tight junction proteins like ZO-1 and claudin-5.

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways modulated by pterostilbene in providing neuroprotection.

References

- 1. Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 [frontiersin.org]

- 4. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Anti-Inflammatory Potential of Pterostilbene: A Technical Guide

Introduction

Pterostilbene (B91288), a naturally occurring stilbenoid and a structural analog of resveratrol, has garnered significant scientific interest for its potent anti-inflammatory properties. Found in blueberries and other plants, pterostilbene exhibits superior bioavailability compared to resveratrol, making it a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the anti-inflammatory effects of pterostilbene, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the cited research are also provided to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.

Core Mechanisms of Anti-Inflammatory Action

Pterostilbene exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the downregulation of inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Pterostilbene has been shown to effectively inhibit this pathway at multiple levels. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Pterostilbene has been demonstrated to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2] This action effectively blocks the transcription of NF-κB-dependent genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4]

References

- 1. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects [mdpi.com]

Pterostilbene as a Caloric Restriction Mimetic: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Caloric restriction (CR), the reduction of calorie intake without malnutrition, is one of the most robust and reproducible interventions for extending lifespan and healthspan across a wide range of species. The profound physiological benefits of CR, including improved insulin (B600854) sensitivity, reduced inflammation, enhanced mitochondrial function, and protection against age-related diseases, have spurred the search for "caloric restriction mimetics" (CRMs). CRMs are compounds that recapitulate the biochemical and functional effects of CR without requiring a reduction in dietary intake.

Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural dietary compound found predominantly in blueberries, is emerging as a potent CRM candidate.[1] Structurally similar to resveratrol, pterostilbene exhibits superior bioavailability due to its two methoxy (B1213986) groups, which increase its lipophilicity and oral absorption.[1][2] This enhanced bioavailability may translate to greater efficacy in vivo. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental basis for pterostilbene's potential as a caloric restriction mimetic, focusing on its role in activating key nutrient-sensing pathways such as AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

Core Molecular Mechanisms: Emulating Nutrient Deprivation

Pterostilbene appears to mimic the effects of caloric restriction primarily by modulating two central regulators of cellular energy metabolism: SIRT1 and AMPK. These pathways are naturally activated during periods of low energy availability and orchestrate a cellular response that enhances stress resistance, promotes efficient energy utilization, and removes damaged components.

Sirtuin 1 (SIRT1) Activation

SIRT1 is a NAD+-dependent deacetylase that acts as a crucial metabolic sensor, linking cellular energy status (as reflected by NAD+ levels) to the regulation of gene expression and protein function.[3][4] During caloric restriction, an increase in the NAD+/NADH ratio activates SIRT1.[3] Pterostilbene has been demonstrated to be a potent activator of SIRT1.[4][5][6]

Activated SIRT1 deacetylates a host of downstream targets, including histones and transcription factors, to mediate its effects:

-

Mitochondrial Biogenesis: SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7][8] This leads to the generation of new, functional mitochondria, improving cellular energy production and efficiency.[7][8][9]

-

Gene Silencing and DNA Repair: By deacetylating histones, SIRT1 contributes to a more stable chromatin structure, preventing aberrant gene expression.[3]

-

Apoptosis and Inflammation Regulation: SIRT1 can deacetylate and consequently inhibit the activity of pro-apoptotic proteins like p53 and pro-inflammatory transcription factors like NF-κB.[5][10]

AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a critical cellular energy sensor that is activated by an increase in the AMP/ATP ratio, a hallmark of low-energy states like exercise and caloric restriction.[11][12] Pterostilbene treatment has been shown to robustly increase the phosphorylation and activation of AMPK.[1][11][13][14][15]

Once activated, AMPK phosphorylates numerous downstream targets to switch off ATP-consuming anabolic processes and switch on ATP-producing catabolic processes:

-

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC).[11][13] This action reduces fat storage, a key benefit of CR.

-

Stimulation of Fatty Acid Oxidation: By activating CPT-1, AMPK promotes the transport of fatty acids into the mitochondria for β-oxidation.[14]

-

Induction of Autophagy: AMPK activation can trigger autophagy, a cellular self-cleaning process that degrades and recycles damaged organelles and proteins.[1][16][17] This process is essential for cellular homeostasis and is a well-established consequence of caloric restriction.

-

Suppression of Gluconeogenesis: In the liver, pterostilbene-activated AMPK can suppress the expression of gluconeogenic genes like PEPCK and G6Pase, thereby reducing hepatic glucose production.[14]

Quantitative Data Summary

The following tables summarize the quantitative effects of pterostilbene on key markers related to caloric restriction mimetic pathways, compiled from various in vitro and in vivo studies.

Table 1: Effects of Pterostilbene on SIRT1 and AMPK Signaling Pathways

| Experimental Model | Pterostilbene Dose/Concentration | Target Protein | Observed Effect | Reference |

| H4IIE Rat Hepatoma Cells | 50 µM | p-AMPK | Potent activation, comparable to 2 mM metformin | [14] |

| PC3 & LNCaP Prostate Cancer Cells | 80 µM | p-AMPK (Thr172) | Time-dependent increase in phosphorylation | [13] |

| Multiple Myeloma Cells | Not specified | p-AMPK | Dose-dependent increase in phosphorylation | [11] |

| Ischemia-Reperfusion Rat Model | 10, 20, 40 mg/kg/day | SIRT1 | Dose-dependent increase in expression | [5][10] |

| Western Diet-Induced Obese Mice | Not specified | SIRT1 | Activation of SIRT1/PGC-1α/SIRT3 pathway | [7][8] |

| DDC-induced Cholestasis Mice | Not specified | SIRT1 | Activation, leading to FXR deacetylation | [4] |

Table 2: Pterostilbene-Induced Changes in Markers of Mitochondrial Biogenesis and Autophagy

| Experimental Model | Pterostilbene Dose/Concentration | Target/Marker | Observed Effect | Reference |

| Primary Spinal Cord Neurons | Not specified | LC3-II, Beclin-1 | Dose-dependent increase in expression | [17] |

| Primary Spinal Cord Neurons | Not specified | p62 | Dose-dependent decrease in expression | [17] |

| Human Lung Cancer Cells | Not specified | LC3-II | Dose-dependent increase in expression | [18] |

| oxLDL-stimulated VECs | Not specified | Autophagy | Induction of autophagy | [1] |

| Western Diet-Induced Obese Mice | Not specified | Mitochondrial Biogenesis | Enhanced via SIRT1/PGC-1α/SIRT3 pathway | [7][8] |

| Cellular Models of Mitochondrial Disease | Not specified | Mitochondrial Function | Improved function, UPRmt activation | [19][20] |

Table 3: Anti-inflammatory and Antioxidant Effects of Pterostilbene

| Experimental Model | Pterostilbene Dose/Concentration | Target/Marker | Observed Effect | Reference |

| STZ-induced Diabetic Rats | 40 mg/kg for 6 weeks | Plasma Glucose | 56.54% decrease | [1] |

| STZ-induced Diabetic Rats | 40 mg/kg for 6 weeks | Plasma Insulin | Significant increase | [1] |

| HT-29 Colon Cancer Cells | Not specified | iNOS, COX-2 mRNA | Down-regulation | [21] |

| HT-29 Colon Cancer Cells | Not specified | IL-1β, TNF-α mRNA | Down-regulation | [21] |

| Various Cell Lines | Not specified | Catalase, GSH, GPx, GR, SOD | Increased expression | [1] |

| Cerebral Ischemia/Reperfusion Rats | Not specified | COX-2, iNOS, PGE2 | Significant decrease | [22] |

Key Experimental Protocols

The findings presented above are based on a range of established molecular and cellular biology techniques. Below are detailed methodologies for commonly cited experiments.

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To quantify the relative abundance of specific proteins (e.g., SIRT1, p62, FASN) and the phosphorylation status of signaling proteins (e.g., p-AMPK, p-ACC).

-

Methodology:

-

Cell/Tissue Lysis: Cells or homogenized tissues are lysed in RIPA buffer (or similar) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-